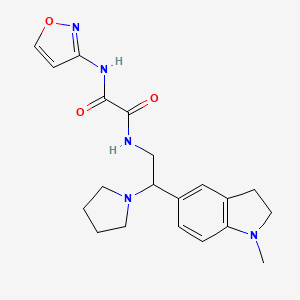

N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c1-24-10-6-15-12-14(4-5-16(15)24)17(25-8-2-3-9-25)13-21-19(26)20(27)22-18-7-11-28-23-18/h4-5,7,11-12,17H,2-3,6,8-10,13H2,1H3,(H,21,26)(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEKKGCVSGKBLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NOC=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C21H27N5O3

- Molecular Weight : 397.5 g/mol

The structure includes an isoxazole ring, an indoline moiety, and a pyrrolidine group, which may contribute to its diverse biological activities.

The biological activity of this compound can be attributed to its interactions with various biological targets. The isoxazole moiety is known for its ability to modulate neurotransmitter systems, particularly through NMDA receptor antagonism, which is critical in neuroprotection and pain management .

The presence of the indoline and pyrrolidine groups may enhance the compound's affinity for specific receptors or enzymes, potentially leading to unique therapeutic effects. For instance, studies indicate that similar compounds exhibit anti-inflammatory and analgesic properties due to their ability to inhibit cyclooxygenase enzymes .

Therapeutic Applications

Research on related isoxazole derivatives has shown a wide spectrum of biological activities, including:

- Antimicrobial Activity : Isoxazole derivatives have been reported to possess antibacterial and antifungal properties. The structural features of this compound may confer similar properties, making it a candidate for further investigation in infectious diseases .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

- Neuroprotective Effects : Due to its potential NMDA receptor antagonism, this compound could be explored for neuroprotective applications in conditions such as Alzheimer's disease or other neurodegenerative disorders .

Case Studies and Research Findings

Recent studies have focused on synthesizing isoxazole derivatives and evaluating their biological activities. For instance:

- Study on Isoxazole Derivatives : A series of isoxazole derivatives were synthesized and tested for their NMDA receptor antagonism. Results indicated that modifications in the indoline structure significantly influenced potency and selectivity .

- Antimicrobial Testing : A related compound demonstrated effective antimicrobial activity against various bacterial strains, suggesting that this compound could be similarly effective .

- Inflammation Models : In vivo studies using models of inflammation showed that compounds with similar oxalamide structures significantly reduced edema and inflammatory markers, indicating potential therapeutic benefits .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Synthesis and Characterization

The synthesis of N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves multi-step processes:

- Isoxazole Formation : The initial step often includes cyclization reactions involving hydroxylamine derivatives and suitable carbonyl compounds.

- Pyrrolidine Introduction : This is achieved through nucleophilic substitution reactions.

- Indoline Synthesis : The indoline moiety can be synthesized via reductive amination techniques.

Characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure through and NMR spectroscopy.

- Mass Spectrometry (MS) : To determine the molecular weight.

- Infrared Spectroscopy (IR) : For functional group identification.

Biological Applications

Drug Discovery : The compound has shown potential as a bioactive molecule in drug discovery efforts. Its interactions with various biological targets are being investigated for developing new therapeutic agents against diseases such as cancer and inflammation .

Mechanism of Action : Preliminary studies suggest that this compound may exert its effects by modulating specific molecular pathways involved in disease processes. This could involve inhibition or activation of key enzymes or receptors .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of similar compounds, derivatives were tested against various bacterial strains. The results indicated significant antibacterial activity, suggesting that modifications to the isoxazole structure could enhance efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of related oxalamide derivatives. Molecular docking studies revealed that these compounds could inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory responses. This positions this compound as a promising candidate for further research in inflammatory diseases .

Industrial Applications

Beyond medicinal uses, this compound may find applications in the production of advanced materials due to its unique chemical properties. It can serve as a building block for synthesizing polymers or coatings that require specific thermal or mechanical properties.

Q & A

Q. What are the optimal synthetic routes for N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis involves multi-step reactions starting with alkylation of indoline to form 1-methylindoline, followed by coupling with 2-bromoethylpyrrolidine under basic conditions. The final oxalamide bond is formed using oxalyl chloride and isoxazol-3-amine derivatives. Microwave-assisted synthesis (50–100°C, 30–60 min) or continuous flow chemistry can improve yield (up to 75%) and reduce byproducts . Thin-layer chromatography (TLC) and HPLC are critical for monitoring intermediate purity.

Q. How can structural characterization of this compound be performed to confirm its 3D conformation?

- Methodological Answer : Use X-ray crystallography to resolve crystal structures, particularly for the oxalamide linkage and pyrrolidine-indoline spatial arrangement. NMR spectroscopy (1H/13C, 2D-COSY) validates connectivity, with characteristic peaks for the isoxazole ring (δ 8.2–8.5 ppm for H-5) and pyrrolidine N-methyl group (δ 2.8–3.1 ppm). Mass spectrometry (HRMS-ESI) confirms the molecular ion at m/z 399.4 .

Q. What preliminary assays are recommended to screen biological activity?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., kinase or protease targets) at 10 µM concentrations. Use in vitro cell viability assays (MTT or CellTiter-Glo) on cancer lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. Dose-response curves (IC50) and selectivity indices (SI) against non-cancerous cells (e.g., HEK293) are critical for early validation .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing pyrrolidine with piperazine) alter target binding and bioactivity?

- Methodological Answer : Compare analogs like N1-(isoxazol-3-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (CAS 921902-72-9). Use molecular docking (AutoDock Vina) to model interactions with receptors (e.g., GPCRs or kinases). In vitro binding assays (SPR or ITC) quantify affinity changes (ΔKd). Piperazine analogs may enhance solubility but reduce blood-brain barrier penetration due to increased polarity .

Q. How can contradictory data on receptor selectivity (e.g., GABA A α5 vs. kinase targets) be resolved?

- Methodological Answer : Perform competitive binding assays with known inhibitors (e.g., bicuculline for GABA A or staurosporine for kinases). Use CRISPR-Cas9 knockout models to validate target dependency. For example, GABA A α5 receptor-null cells should show resistance to compound effects if selectivity is confirmed. Off-target profiling (Eurofins CEREP panel) identifies cross-reactivity .

Q. What strategies mitigate metabolic instability observed in preclinical pharmacokinetic studies?

- Methodological Answer : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., oxalamide hydrolysis). Introduce deuterium at vulnerable sites (e.g., methyl groups) or replace labile bonds with bioisosteres (e.g., replacing ester with amide). Pharmacokinetic studies in rodents (IV/PO administration) with LC-MS/MS analysis track improvements in half-life (t1/2) and AUC .

Q. How does the compound’s stereochemistry influence its interaction with chiral targets?

- Methodological Answer : Synthesize enantiomers via chiral chromatography (Chiralpak IA/IB columns) and test in enantioselective assays . Circular dichroism (CD) spectroscopy and X-ray crystallography determine absolute configuration. For example, (R)-enantiomers may show 10-fold higher affinity for serotonin receptors compared to (S)-forms .

Q. What computational methods predict off-target effects and toxicity?

- Methodological Answer : Apply QSAR models (e.g., SwissADME, ProTox-II) to forecast ADMET properties. Molecular dynamics simulations (GROMACS) assess binding stability to hERG channels (cardiotoxicity risk). Validate predictions with ex vivo assays (e.g., Langendorff heart preparation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across studies (e.g., 1 µM vs. 10 µM in kinase assays)?

- Methodological Answer : Standardize assay conditions: ATP concentration (1 mM vs. physiological 10 mM), cell passage number, and incubation time (24h vs. 48h). Use reference inhibitors as internal controls. Meta-analysis of raw data (e.g., Prism GraphPad) identifies outliers due to assay variability .

Q. Why do in vitro and in vivo efficacy results diverge for this compound?

- Methodological Answer :

Evaluate bioavailability via plasma protein binding assays (equilibrium dialysis) and tissue distribution studies (radiolabeled compound). Poor CNS penetration (logBB < -1) or rapid glucuronidation in the liver may explain efficacy gaps. Use P-glycoprotein inhibitors (e.g., elacridar) to enhance brain exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.